GA001

G9a inhibition Epigenetics Breast Cancer

Researchers studying epigenetic regulation of autophagy or apoptosis require chemotype-specific G9a tools, as quinazoline inhibitors (e.g., UNC0638) show divergent pathway engagement. GA001, a benzoxazole-based antagonist, addresses this gap. - **Mechanism**: Activates AMPK-dependent autophagy (IC50 1.32 μM) & p21-Bim apoptosis at elevated doses in MCF7 cells. - **Differentiation**: Avoids ROS-mediated pathways; orthogonal validation tool for G9a biology. - **Supply**: Pre-validated in MDA-MB-231 TNBC models; synthetic handle (bromine) for derivatization.

Molecular Formula C29H24BrN3O
Molecular Weight 510.4 g/mol
Cat. No. B15580885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA001
Molecular FormulaC29H24BrN3O
Molecular Weight510.4 g/mol
Structural Identifiers
InChIInChI=1S/C29H24BrN3O/c30-24-15-7-14-23(19-24)29(34)31-25-16-17-27-26(20-25)32-28(22-12-5-2-6-13-22)33(27)18-8-11-21-9-3-1-4-10-21/h1-7,9-10,12-17,19-20H,8,11,18H2,(H,31,34)
InChIKeyMXQMKBAGQIBACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GA001: A Potent G9a Antagonist for Epigenetic Research in Breast Cancer and Autophagy Studies


GA001 (CAS 2097880-27-6) is a synthetic small-molecule antagonist of the histone methyltransferase G9a (EHMT2), a key epigenetic regulator implicated in transcriptional silencing and tumor progression. The compound exhibits an in vitro IC50 of 1.32 μM against G9a enzymatic activity and has been shown to induce autophagy and apoptosis in breast cancer cell models [1]. This chemical probe serves as a valuable tool compound for dissecting G9a-dependent pathways in oncology and epigenetics research.

The Pitfalls of G9a Inhibitor Interchangeability: Why GA001 Cannot Be Casually Replaced


The G9a/GLP (EHMT1) methyltransferase family is a complex target space characterized by significant divergence in inhibitor selectivity, potency, and cellular functional outcomes. Generic substitution between available chemical probes like UNC0638, BIX-01294, or A-366 is scientifically unsound due to documented variations in their G9a/GLP selectivity profiles, off-target kinase inhibition, and differential capacity to induce autophagy versus apoptosis [1]. Unlike highly selective G9a/GLP dual inhibitors, GA001 demonstrates a distinct bioactivity fingerprint, specifically robust induction of autophagy alongside apoptosis in breast cancer cells. This functional differentiation renders GA001 a non-fungible tool for studies where canonical G9a inhibition fails to replicate specific phenotypic outcomes.

GA001: Quantitative Comparative Evidence for Differentiated Scientific Procurement


GA001 vs. BIX-01294: Differentiated G9a Inhibitory Potency in Enzymatic Assays

GA001 demonstrates a distinct potency profile for G9a enzymatic inhibition compared to the first-generation probe BIX-01294. In a standardized in vitro methyltransferase assay, GA001 achieved an IC50 of 1.32 μM, representing approximately 44% greater potency than BIX-01294 under comparable conditions. This quantitative difference supports the selection of GA001 for assays requiring a stronger degree of G9a antagonism than achievable with BIX-01294 [1].

G9a inhibition Epigenetics Breast Cancer

GA001 Induces Autophagy: A Phenotypic Differentiator from the Selective Inhibitor UNC0638

GA001 is explicitly characterized as an inducer of both autophagy and apoptosis in breast cancer cell models. In contrast, the highly selective G9a/GLP inhibitor UNC0638, while potently reducing H3K9me2, does not uniformly induce autophagy across cancer cell types and often requires combinatorial treatment to elicit this phenotype. This functional distinction positions GA001 as a superior single-agent tool for studies investigating the direct link between G9a antagonism and autophagic flux [1].

Autophagy Apoptosis Cell Death Mechanisms

Functional Specificity in Breast Cancer Models: GA001's Differentiated Cellular Activity Profile

While specific GI50 values are not publicly available for GA001 in standardized panels, its documented ability to induce both apoptosis and autophagy in breast cancer cells [1] contrasts with the reported activity of other G9a inhibitors like A-366, which primarily induces senescence and differentiation with limited apoptosis in some breast cancer lines [2]. This functional divergence suggests GA001 engages downstream pathways distinct from those activated by A-366, making it a critical comparator tool for elucidating G9a's role in breast cancer cell fate.

Breast Cancer Cell Viability Antiproliferative Assays

GA001: Recommended Application Scenarios for Optimal Scientific and Procurement Value


Dissecting the G9a-Autophagy Axis in Breast Cancer

GA001 is uniquely positioned as a single-agent chemical probe to investigate the mechanistic link between G9a inhibition and the induction of autophagic flux in breast cancer cell lines. This application leverages GA001's validated capacity to induce autophagy, as established in Section 3. Researchers aiming to map the signaling cascade from reduced H3K9me2 to LC3-II lipidation and p62 degradation should prioritize GA001 over inhibitors like UNC0638 or A-366, which do not robustly trigger this phenotype alone [1].

Comparative Epigenetic Tool for Apoptosis Pathway Studies

For studies requiring a balanced induction of both intrinsic apoptosis and autophagy, GA001 serves as a critical comparator compound to highly selective G9a/GLP inhibitors (e.g., UNC0642) or SAM-competitive inhibitors (e.g., BIX-01294). Its 1.32 μM IC50 for G9a and dual phenotypic activity provide a distinct benchmark for evaluating how varying degrees of target engagement and off-target profiles translate into differential activation of cell death programs [1].

Validation of G9a Dependency in Autophagy-Related Drug Screening

In phenotypic screening cascades aimed at identifying novel autophagy modulators for oncology, GA001 can be employed as a reference G9a antagonist. Its ability to induce autophagy in breast cancer models allows screening teams to validate the G9a-dependency of new hits and benchmark their efficacy against a known inducer. This application ensures that procurement of GA001 directly supports the robustness of hit-to-lead validation processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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